5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is a synthetic organic compound belonging to the pyrimidinedione family. This compound is characterized by its unique structure, which includes an acetyl group, a hydroxyethyl group, and a pyrimidinedione core. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl acetoacetate and urea.
Condensation Reaction: Ethyl acetoacetate undergoes a condensation reaction with urea in the presence of a base, such as sodium ethoxide, to form the pyrimidinedione core.
Acetylation: The resulting intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Hydroxyethylation: Finally, the compound is hydroxyethylated using ethylene oxide under basic conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to carry out the condensation, acetylation, and hydroxyethylation reactions.
Optimized Reaction Conditions: Employing optimized reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity.
Purification: Implementing purification techniques, such as recrystallization or chromatography, to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The acetyl group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like thionyl chloride or alkyl halides.
Major Products
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major product is an alcohol derivative.
Substitution: The major products vary depending on the substituent introduced.
Scientific Research Applications
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. For example:
Molecular Targets: It may interact with enzymes or receptors involved in biological processes.
Pathways: It may modulate signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-2,4(1H,3H)-pyrimidinedione: Lacks the hydroxyethyl group.
1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione: Lacks the acetyl group.
5-acetyl-1-methyl-2,4(1H,3H)-pyrimidinedione: Contains a methyl group instead of a hydroxyethyl group.
Uniqueness
5-acetyl-1-(2-hydroxyethyl)-2,4(1H,3H)-pyrimidinedione is unique due to the presence of both the acetyl and hydroxyethyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
5-acetyl-1-(2-hydroxyethyl)pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4/c1-5(12)6-4-10(2-3-11)8(14)9-7(6)13/h4,11H,2-3H2,1H3,(H,9,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDPFVEYKACDMBZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CN(C(=O)NC1=O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.